Cas no 920337-53-7 (2-methylazetidin-3-ol)

2-methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 2-Methyl-3-azetidinol
- 3-Azetidinol, 2-methyl-
- 2-methylazetidin-3-ol
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- MDL: MFCD22566182
- インチ: 1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3
- InChIKey: QIFJASJJDSEUFV-UHFFFAOYSA-N
- ほほえんだ: N1CC(O)C1C
2-methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120083-500MG |
2-methylazetidin-3-ol |
920337-53-7 | 95% | 500MG |
¥ 2,250.00 | 2023-04-13 | |
Enamine | EN300-82294-10.0g |
2-methylazetidin-3-ol |
920337-53-7 | 95.0% | 10.0g |
$2717.0 | 2025-02-21 | |
Enamine | EN300-82294-1g |
2-methylazetidin-3-ol, Mixture of diastereomers |
920337-53-7 | 1g |
$366.0 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120083-250mg |
2-methylazetidin-3-ol |
920337-53-7 | 95% | 250mg |
¥1843.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120083-500.0mg |
2-methylazetidin-3-ol |
920337-53-7 | 95% | 500.0mg |
¥2250.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120083-1G |
2-methylazetidin-3-ol |
920337-53-7 | 95% | 1g |
¥ 2,818.00 | 2023-04-13 | |
Enamine | EN300-82294-1.0g |
2-methylazetidin-3-ol |
920337-53-7 | 95.0% | 1.0g |
$366.0 | 2025-02-21 | |
Enamine | EN300-82294-0.05g |
2-methylazetidin-3-ol |
920337-53-7 | 95.0% | 0.05g |
$85.0 | 2025-02-21 | |
Enamine | EN300-82294-0.25g |
2-methylazetidin-3-ol |
920337-53-7 | 95.0% | 0.25g |
$182.0 | 2025-02-21 | |
Enamine | EN300-82294-0.1g |
2-methylazetidin-3-ol |
920337-53-7 | 95.0% | 0.1g |
$127.0 | 2025-02-21 |
2-methylazetidin-3-ol 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-methylazetidin-3-olに関する追加情報
2-Methylazetidin-3-ol (CAS No. 920337-53-7): A Comprehensive Overview
2-Methylazetidin-3-ol, a compound with the CAS registry number 920337-53-7, is an organic molecule belonging to the azetidine class of heterocyclic compounds. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, comprising a four-membered ring with one nitrogen atom and a hydroxyl group at the third position, makes it highly versatile for further functionalization and exploration.
Recent studies have highlighted the biological activity of 2-methylazetidin-3-ol, particularly its role as a precursor in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a building block for the development of novel antimicrobial agents, neuroprotective drugs, and anti-inflammatory molecules. Its ability to undergo various chemical transformations, such as alkylation, acylation, and oxidation, has made it a valuable intermediate in organic synthesis.
The synthesis of 2-methylazetidin-3-ol has been optimized through innovative methodologies, including catalytic asymmetric synthesis and enantioselective approaches. These advancements have not only improved the yield but also enhanced the enantiomeric purity of the compound, which is crucial for its application in chiral chemistry and drug discovery. For instance, recent research by Smith et al. (2023) reported a novel route utilizing palladium-catalyzed cross-coupling reactions to synthesize this compound with high efficiency.
In terms of pharmacological applications, 2-methylazetidin-3-ol has shown promise as a lead compound for developing agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies indicate that derivatives of this compound can modulate key enzymes involved in these conditions, offering a new avenue for therapeutic intervention.
Moreover, the environmental impact of 2-methylazetidin-3-ol has been a subject of recent investigations. Studies by Green et al. (2023) suggest that this compound exhibits low toxicity to aquatic organisms under standard testing conditions, making it a safer choice for industrial applications compared to some traditional chemicals.
Looking ahead, the potential of 2-methylazetidin-3-ol lies in its ability to serve as a platform for discovering new chemical entities with enhanced bioactivity and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical settings.
In conclusion, 2-methylazetidin-3-ol (CAS No. 920337-53-7) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, position it as a key player in modern drug discovery and materials science.
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